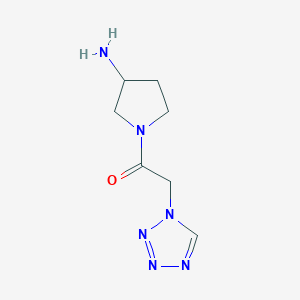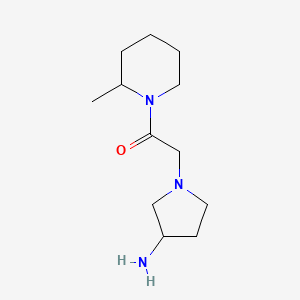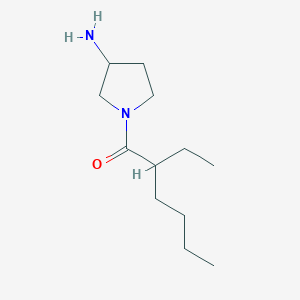
1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one (APTE) is a synthetic compound that has been used in a variety of scientific research applications. It has been used in a variety of biochemical, physiological, and pharmacological studies due to its unique chemical structure and properties. APTE is a versatile compound that can be used as a building block in various synthetic pathways and as a reagent in various chemical reactions. In
Applications De Recherche Scientifique
Organocatalysis and Enantioselective Synthesis
Researchers have investigated the application of tetrazole derivatives as novel and enantioselective organocatalysts for the aldol reaction, offering superior enantioselectivity compared to existing catalysts. This highlights the potential of tetrazole-containing compounds in facilitating highly selective synthetic processes (Tong et al., 2008).
Heterocyclic Compound Synthesis
Tetrazole derivatives have been utilized in synthesizing various heterocyclic compounds. For instance, the preparation of (1H-tetrazol-5-yl)-allenes and their reaction with aziridines to produce tetrasubstituted pyrroles and 4-methylenepyrrolidines through formal [3 + 2] cycloaddition and C-N bond cleavage processes. These reactions demonstrate the versatility of tetrazole derivatives in constructing complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Cardoso et al., 2016).
Synthesis of Mono- and Bis-tetrazole Compounds
The development of synthetic routes to new mono- and bis-tetrazole ligands has been reported, with potential applications in functionalizing materials for metal–organic frameworks. These synthetic advancements provide foundational techniques for future materials engineering and functionalization strategies (Boland et al., 2013).
Magnetic Properties of Azido-bridged Compounds
Research on azido-bridged Co(2+) compounds with tetrazole derivatives as coligands has unveiled unique magnetic properties, contributing to the development of magnetic materials. The structural and magnetic characterization of these compounds offers insights into the design of new magnetic materials with potential applications in data storage and spintronics (Li et al., 2008).
Crystal Engineering and Molecular Bricklaying
Tetrazole derivatives have been explored in crystal engineering as building blocks for structurally complex architectures. The protonated benzimidazole moiety, in conjunction with tetrazole derivatives, has been shown to act as a synthon for constructing multi-dimensional crystal structures, demonstrating the compound's utility in designing novel material frameworks (Matthews et al., 2003).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(tetrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O/c8-6-1-2-12(3-6)7(14)4-13-5-9-10-11-13/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJAFOPCLOJUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CN2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)



![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)


![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)